Ethyl 4-methyl-3,5-dinitrobenzoate
Overview
Description
Ethyl 4-methyl-3,5-dinitrobenzoate is an organic compound belonging to the class of aromatic esters It is characterized by the presence of two nitro groups and a methyl group attached to a benzene ring, with an ethyl ester functional group
Mechanism of Action
Target of Action
Ethyl 4-methyl-3,5-dinitrobenzoate primarily targets Candida albicans , a type of yeast that can cause fungal infections . This compound exhibits potent antifungal activity against this organism .
Mode of Action
Studies suggest that it may involve the fungal cell membrane . The compound’s interaction with its targets results in the inhibition of the growth of Candida albicans .
Biochemical Pathways
Molecular modeling studies suggest a multi-target antifungal mechanism of action, involving various cellular processes . One such process could be the interference in the synthesis of ergosterol, a key component of the fungal cell membrane .
Pharmacokinetics
Its molecular weight of 24017 g/mol may influence its bioavailability and pharmacokinetic behavior.
Result of Action
The result of this compound’s action is the inhibition of the growth of Candida albicans . This leads to a decrease in the severity of infections caused by this organism.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound forms charge transfer spectra with n-alkane solutions containing hexakis (n-hexyloxy)triphenylene . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-3,5-dinitrobenzoate typically involves the nitration of ethyl 4-methylbenzoate. The process begins with the esterification of 4-methylbenzoic acid to form ethyl 4-methylbenzoate. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through recrystallization or other suitable methods to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-3,5-dinitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Hydrolysis: The ester functional group can be hydrolyzed to yield 4-methyl-3,5-dinitrobenzoic acid and ethanol.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium hydroxide in methanol are used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.
Major Products Formed
Reduction: 4-methyl-3,5-diaminobenzoate
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 4-methyl-3,5-dinitrobenzoic acid and ethanol
Scientific Research Applications
Ethyl 4-methyl-3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 4-methyl-3,5-dinitrobenzoate can be compared with other similar compounds such as:
Ethyl 3,5-dinitrobenzoate: Lacks the methyl group at the 4 position, which can influence its reactivity and applications.
Methyl 3,5-dinitrobenzoate: Has a methyl ester group instead of an ethyl ester, affecting its physical properties and reactivity.
4-methyl-3,5-dinitrobenzoic acid: The free acid form, which has different solubility and reactivity compared to the ester.
Properties
IUPAC Name |
ethyl 4-methyl-3,5-dinitrobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6/c1-3-18-10(13)7-4-8(11(14)15)6(2)9(5-7)12(16)17/h4-5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWSYSXZAYFPQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90278877 | |
Record name | ethyl 4-methyl-3,5-dinitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5400-86-2 | |
Record name | Ethyl 4-methyl-3,5-dinitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5400-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 10396 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005400862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC10396 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10396 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 4-methyl-3,5-dinitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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